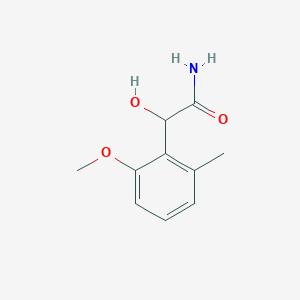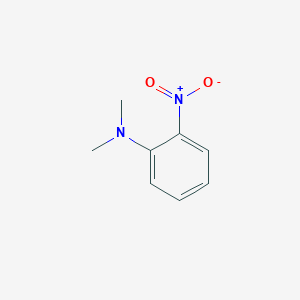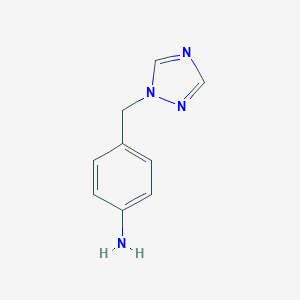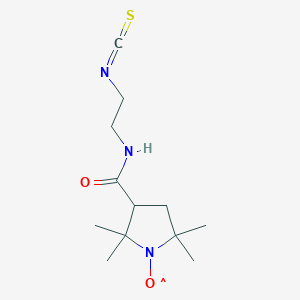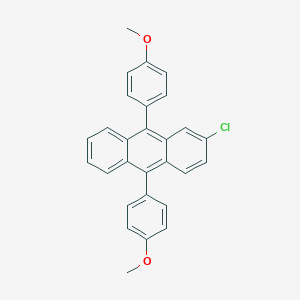
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene
Descripción general
Descripción
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is a chemical compound with the molecular formula C28H22O2 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is characterized by the presence of two methoxyphenyl groups attached to the 9 and 10 positions of an anthracene core . The packing structures of such compounds can be influenced by terminal substitutions .Physical And Chemical Properties Analysis
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is a solid at 20°C . It has a melting point of 283°C and a maximum absorption wavelength of 398 nm in chloroform .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diode (OLED) Materials
“9,10-Bis(4-methoxyphenyl)-2-chloroanthracene” is used in the development of Organic Light-Emitting Diode (OLED) materials . OLEDs have attracted considerable attention in academia and industry as a substitute for silicon-based devices such as liquid crystal displays and inorganic LEDs .
Organic Semiconductor Building Blocks
This compound is also used as a building block for organic semiconductors . Organic semiconductors are a class of materials that have attracted interest due to their air stability, planarity, potential for strong intermolecular interactions, and favorable frontier molecular orbital energy levels .
Host Materials for OLEDs
It is used as a host material in the development of OLEDs . The host materials play a crucial role in the performance of OLEDs, including their efficiency and operational lifetime .
Small Molecule Semiconductor Building Blocks
“9,10-Bis(4-methoxyphenyl)-2-chloroanthracene” is used as a small molecule semiconductor building block . These small molecules are used in the fabrication of organic electronic devices such as organic photovoltaics and organic thin film transistors (OTFTs) .
Thermal Stability Tuning
Functionalization of the 9,10-position of anthracene with different phenyl derivatives, such as “9,10-Bis(4-methoxyphenyl)-2-chloroanthracene”, leads to an effective handle for tuning of the thermal stability .
Organic Thin Film Transistors (OTFTs)
Preliminary OTFTs were fabricated and characterized using the “9,10-Bis(4-methoxyphenyl)-2-chloroanthracene” as the semiconductor layer . OTFTs are a type of transistor that uses an organic semiconductor in its construction .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-9,10-bis(4-methoxyphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClO2/c1-30-21-12-7-18(8-13-21)27-23-5-3-4-6-24(23)28(19-9-14-22(31-2)15-10-19)26-17-20(29)11-16-25(26)27/h3-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONASMBRWDSADQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348305 | |
| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
CAS RN |
110904-87-5 | |
| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










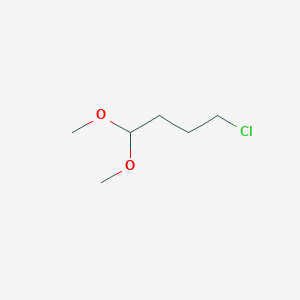
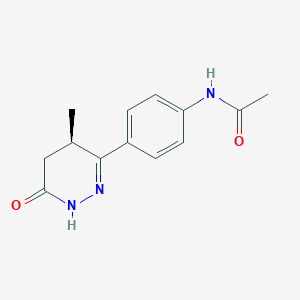
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
